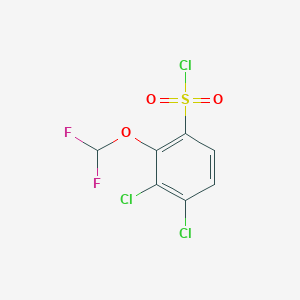

3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride

Vue d'ensemble

Description

3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2F2O3S It is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride typically involves the chlorination of 3,4-dichloro-2-(difluoromethoxy)benzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is usually conducted under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the conversion to the sulfonyl chloride is complete.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition

Activité Biologique

3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure allows for interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group that enhances its reactivity. The presence of chlorine and difluoromethoxy substituents contributes to its electrophilic characteristics, which are crucial for its interactions with biological macromolecules.

The biological activity of this compound primarily arises from its ability to act as an electrophile. It can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects or inhibition of pathological processes .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have explored its efficacy against various bacterial strains and fungi, highlighting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines. For example, derivatives of similar compounds have demonstrated significant cytotoxic effects against leukemia and colon cancer cells .

Enzyme Inhibition

As a biochemical probe, this compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Its mechanism often involves the inhibition of kinases and proteases that play pivotal roles in cell signaling pathways related to tumor growth .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study on enzyme inhibition (2020) | Demonstrated that this compound effectively inhibited specific kinases involved in cancer cell signaling. | Supports its potential use in targeted cancer therapies. |

| Antimicrobial efficacy study (2021) | Showed significant antibacterial activity against resistant strains of bacteria. | Highlights its potential role in addressing antibiotic resistance. |

| Cytotoxicity assessment (2022) | Found IC50 values indicating potent cytotoxic effects against various cancer cell lines. | Suggests potential as a lead compound for anticancer drug development. |

Toxicological Profile

While the biological activities are promising, the toxicological profile must also be considered. The compound has been classified as causing severe skin burns and eye damage upon contact . Safety assessments are crucial for any therapeutic applications.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C7H3Cl3F2O3S

- Molecular Weight : 311.52 g/mol

The compound features a sulfonyl chloride group, which is highly reactive and allows for diverse chemical transformations. Its unique structure, incorporating both chlorine and difluoromethoxy groups, enhances its electrophilic character, making it suitable for various synthetic applications.

Organic Synthesis

3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride serves as a valuable reagent in organic synthesis. Its primary applications include:

- Preparation of Sulfonamide Derivatives : It is used to synthesize sulfonamides, which are important in medicinal chemistry due to their biological activities.

- Synthesis of Sulfonate Esters : The compound facilitates the formation of sulfonate esters, which are crucial intermediates in organic reactions.

| Application | Description |

|---|---|

| Sulfonamide Synthesis | Used to create various sulfonamide compounds. |

| Sulfonate Ester Formation | Acts as a precursor for sulfonate esters. |

Biological Applications

The compound's reactivity allows it to modify biomolecules, leading to significant insights into biological systems:

- Biomolecule Modification : It can be employed to study the structure and function of proteins and nucleic acids.

- Pharmaceutical Development : Investigated as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for drugs targeting sodium channel-mediated diseases.

Case Study: Sodium Channel Modulation

Research has highlighted the potential of sulfonamide derivatives in treating sodium channel-related disorders such as epilepsy. The compound's ability to inhibit specific sodium channels suggests its utility in developing therapeutic agents for these conditions .

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Specialty Chemicals : It plays a role in synthesizing various specialty chemicals used in different industries.

- Material Science : Its properties make it suitable for developing advanced materials with specific functionalities.

Propriétés

IUPAC Name |

3,4-dichloro-2-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O3S/c8-3-1-2-4(16(10,13)14)6(5(3)9)15-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFRUNNUBYDJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.